molecular formula C21H18O3 B11386487 6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11386487
M. Wt: 318.4 g/mol
InChI Key: XBWZIPRDTJDCPP-UHFFFAOYSA-N
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Description

6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions

    Formation of the Furochromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methyl, and phenyl groups can be introduced using Friedel-Crafts alkylation or acylation reactions. These reactions often require catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the furochromene ring, potentially leading to the formation of dihydrofurochromenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the furochromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydrofurochromenes.

Scientific Research Applications

6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to fit into specific binding sites, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one
  • 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
  • 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Uniqueness

6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and phenyl groups, along with the furochromene core, provides a distinct set of properties that differentiate it from similar compounds .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

6-ethyl-2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-4-15-12(2)16-10-17-19(11-18(16)24-21(15)22)23-13(3)20(17)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3

InChI Key

XBWZIPRDTJDCPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C=C2OC1=O)OC(=C3C4=CC=CC=C4)C)C

Origin of Product

United States

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